Compound Description: This compound served as a screening lead in the development of HIV-1 attachment inhibitors. [] Researchers explored modifications to this lead compound, focusing on the indole moiety, to identify derivatives with enhanced antiviral activity and improved pharmaceutical properties. []
Relevance: This compound shares a core structure with the target compound, 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, particularly the 1,2-dione linker and the indole moiety. The primary difference lies in the substituent at the piperazine nitrogen. While the target compound features a benzhydryl group, this compound has a benzoyl group at that position.
Compound Description: This compound, identified as BMS-377806, emerged as a promising HIV-1 attachment inhibitor and advanced to clinical studies. [] This molecule demonstrates the successful optimization of the initial lead compound, showcasing improved antiviral activity and pharmaceutical properties.
Relevance: BMS-377806 belongs to the same chemical class as 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, both being azaindole derivatives designed as HIV-1 attachment inhibitors. The compounds share the 1,2-dione linker and a substituted piperazine ring. Key differences include the presence of a 4-methoxy-1H-pyrrolo[2,3-b]pyridine group in BMS-377806 instead of the 1,2-dimethyl-1H-indol-3-yl moiety in the target compound.
Compound Description: Identified as BMS-488043, this compound is a potent HIV-1 attachment inhibitor that successfully progressed to clinical studies. [] In a preliminary study, BMS-488043, administered as monotherapy for 8 days, reduced viremia in HIV-1-infected subjects, demonstrating the potential of this class of drugs. []
Compound Description: Designated BMS-585248, this compound represents a highly potent HIV-1 attachment inhibitor. [] Exhibiting subnanomolar potency in a pseudotype infectivity assay and favorable pharmacokinetic profiles in vivo, BMS-585248 was selected for human clinical trials due to its enhanced in vitro potency and pharmacokinetic properties compared to the previous clinical candidate, BMS-488043. []
Relevance: BMS-585248 falls under the same category of HIV-1 attachment inhibitors as 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, both designed to interact with the viral envelope protein gp120. They share structural similarities, including the 1,2-dione linker and the substituted piperazine ring. The key distinction lies in the presence of a 4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl group in BMS-585248, contrasting with the 1,2-dimethyl-1H-indol-3-yl moiety in the target compound.
1-(Azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Compound Description: This compound's crystal structure analysis revealed specific structural features of the molecule. The indole moiety adopts a nearly planar conformation. [] The two carbonyl groups are nearly perpendicular, linked by a single C-C bond. [] This structural information contributes to understanding the conformational preferences and potential interactions of this class of compounds.
Relevance: This compound exhibits significant structural similarities to 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. Both molecules share the crucial 1,2-dione linker connected to the 3-position of the indole moiety. The primary structural difference lies in the cyclic amine substituent on the other side of the 1,2-dione linker. While the target compound possesses a piperazine ring with a benzhydryl substituent, this compound features a simpler azepane ring. This comparison highlights the structural variations within this class of compounds.
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity. Many of these derivatives exhibited moderate to potent antiproliferative activities against cancer cell lines, including Hela, A-549, and ECA-109, in vitro. [] These findings highlight the potential of this structural class for anticancer drug development.
Relevance: This class of compounds, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, are structurally analogous to the target compound, 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. The core structure, comprising the 1,2-dione linker, the indole moiety, and the piperazine ring, is conserved in both cases. The primary distinction lies in the substituent on the piperazine ring. The target compound features a benzhydryl group, whereas this series features various diarylmethyl groups. This structural variation suggests that modifications at this position can modulate biological activity.
Compound Description: This compound belongs to a novel family of photochromic diarylethene compounds. [] Its unique structure incorporates an unsymmetrically substituted hexafluorocyclopentene unit. [] This compound exhibits interesting conformational properties with a dihedral angle between the indole and thiophene rings. [] The distance between specific carbon atoms suggests the potential for photocyclization. []
Relevance: This compound shares the 1,2-dimethyl-1H-indol-3-yl moiety with the target compound, 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. [] This structural similarity suggests a possible exploration of photochromic properties within this class of compounds by incorporating similar diarylethene units.
Compound Description: This compound is a carbon-14-labeled version of BMS-488043, developed to facilitate preclinical studies of this potent HIV-1 attachment inhibitor. [] The labeled compound was synthesized from ethyl [U-14C]oxalyl chloride using a reaction sequence that included a Friedel-Crafts acylation reaction. [] This synthesis resulted in a high radiochemical yield and exceptional purity, making it suitable for preclinical investigations. []
Relevance: BMS-488043-14C shares its core structure with the target compound, 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. Both are designed as HIV-1 attachment inhibitors and exhibit a 1,2-dione linker and a substituted piperazine ring. [] The primary difference lies in the specific substituents on the heterocyclic ring system. BMS-488043-14C incorporates radiolabeled carbon atoms for tracking its distribution and metabolism in biological systems.
Compound Description: These derivatives were synthesized via a one-pot multicomponent reaction involving chalcones, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and ammonium acetate. [] These compounds belong to the 2-(1H-indol-3-yl)-nicotinonitrile class, which might hold potential for various biological activities. []
Relevance: Although not a direct structural analogue, these compounds share the 1H-indol-3-yl moiety with 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. [] This similarity underscores the importance of the indole moiety in medicinal chemistry and suggests potential applications for these compounds in diverse therapeutic areas.
Relevance: Compound 4i shares the 1H-indol-3-yl moiety with the target compound, 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. [] While the target compound possesses a 1,2-dione linker, compound 4i features an ethanone linker at the 3-position of the indole ring. [] This difference highlights the structural diversity explored in targeting various receptors and biological activities.
Relevance: Compound 6i shares a significant structural similarity with the target compound, 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione. [] Both possess a 1,2-dione linker connected to the 3-position of the indole ring. [] This shared feature suggests a possible common binding mode or interaction with certain targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.